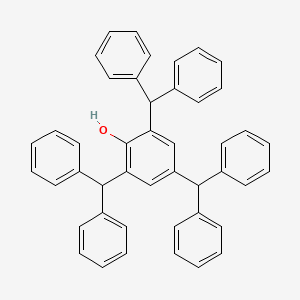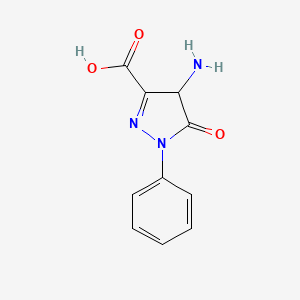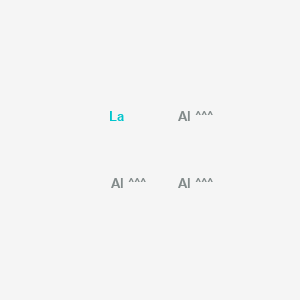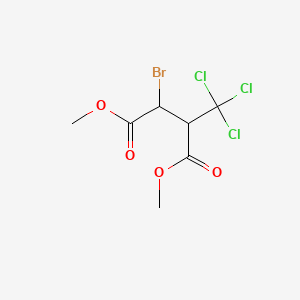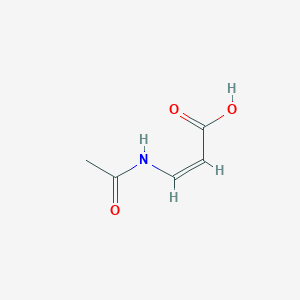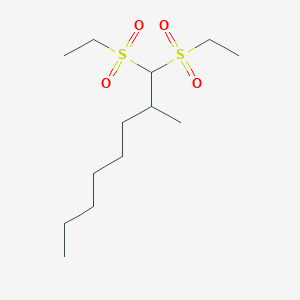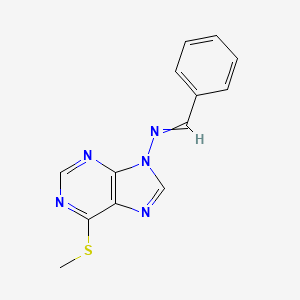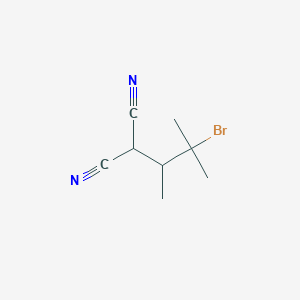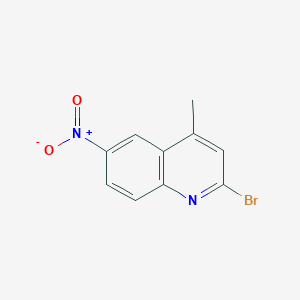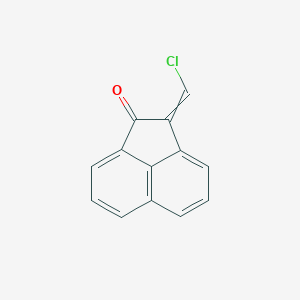
2-(Chloromethylidene)acenaphthylen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethylidene)acenaphthylen-1(2H)-one is a chemical compound that belongs to the class of acenaphthylene derivatives. Acenaphthylene is a polycyclic aromatic hydrocarbon with a tricyclic structure, which is often used as a building block for various organic semiconductors . The compound this compound is characterized by the presence of a chloromethylidene group attached to the acenaphthylene core, making it a unique and interesting molecule for various chemical reactions and applications.
准备方法
The synthesis of 2-(Chloromethylidene)acenaphthylen-1(2H)-one typically involves the reaction of acenaphthylene with chlorinating agents under specific conditions. One common method involves the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at low temperatures to prevent unwanted side reactions .
化学反应分析
2-(Chloromethylidene)acenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloromethylidene group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate would yield a carboxylic acid derivative.
科学研究应用
2-(Chloromethylidene)acenaphthylen-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It can be used as a scaffold for the synthesis of bioactive molecules with potential therapeutic applications.
Material Science: The compound is used in the development of advanced materials with specific electronic, optical, and mechanical properties.
作用机制
The mechanism of action of 2-(Chloromethylidene)acenaphthylen-1(2H)-one depends on its specific application. In organic electronics, the compound’s π-conjugated system allows for efficient charge transport and light emission. The chloromethylidene group can participate in various chemical reactions, enabling the modification of the compound’s electronic properties.
In medicinal chemistry, the compound can interact with specific molecular targets, such as enzymes or receptors, through various non-covalent interactions (e.g., hydrogen bonding, π-π stacking, and hydrophobic interactions). These interactions can modulate the activity of the target, leading to potential therapeutic effects.
相似化合物的比较
2-(Chloromethylidene)acenaphthylen-1(2H)-one can be compared with other acenaphthylene derivatives, such as:
Acenaphthylene: The parent compound, which lacks the chloromethylidene group.
Acenaphthene: A saturated derivative of acenaphthylene, which is used as a precursor for the synthesis of various chemicals and materials.
Cyclopenta[fg]acenaphthylene: A derivative with a fused cyclopentane ring, which exhibits unique electronic properties and aromaticity.
The uniqueness of this compound lies in the presence of the chloromethylidene group, which imparts distinct reactivity and electronic properties to the compound, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
13152-83-5 |
|---|---|
分子式 |
C13H7ClO |
分子量 |
214.64 g/mol |
IUPAC 名称 |
2-(chloromethylidene)acenaphthylen-1-one |
InChI |
InChI=1S/C13H7ClO/c14-7-11-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7H |
InChI 键 |
RPFYLZKMBJGMLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C(=CCl)C(=O)C3=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




